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Compound of Interest

Benzyl 7-oxoazepane-2-
Compound Name:
carboxylate

Cat. No.: B1383342

For Researchers, Scientists, and Drug Development Professionals

The azepane carboxylate scaffold is a privileged heterocyclic motif that has garnered significant
attention in medicinal chemistry and drug discovery. Its inherent three-dimensional structure
and conformational flexibility make it an attractive starting point for the design of novel
therapeutic agents targeting a wide range of diseases. This technical guide provides an in-
depth overview of the synthesis, biological activities, and potential research applications of
azepane carboxylate derivatives, with a focus on their anticancer, antiviral, and antidiabetic
properties.

Core Applications and Biological Activities

Azepane carboxylates and their derivatives have demonstrated a remarkable diversity of
biological activities. The seven-membered nitrogen-containing ring system allows for the
precise spatial orientation of substituents, enabling high-affinity interactions with various

biological targets.

Anticancer Activity

Several studies have highlighted the potential of azepane carboxylate derivatives as potent
anticancer agents. These compounds have been shown to inhibit the proliferation of various
cancer cell lines, often through the modulation of key signaling pathways involved in cell growth
and survival.
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One of the primary mechanisms of action for the anticancer effects of some azepane
derivatives is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of
rapamycin (mTOR) signaling pathway.[1] This pathway is frequently dysregulated in cancer,
leading to uncontrolled cell proliferation and resistance to apoptosis.

/ Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4",
fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2
[label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3",
fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4",
fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC1
[label="mTORCL1", fillcolor="#F1F3F4", fontcolor="#202124"]; CellGrowth [label="Cell Growth
&\nProliferation”, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis",
fillcolor="#F1F3F4", fontcolor="#202124"]; Azepane [label="Azepane
Carboxylate\nDerivatives", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

I/l Edges RTK -> PI3K [color="#4285F4"]; PI3K -> PIP3 [label=" phosphorylates"”, fontsize=8,
fontcolor="#5F6368", color="#4285F4"]; PIP2 -> PIP3 [style=dashed, arrowhead=none,
color="#5F6368"]; PIP3 -> PDK1 [color="#4285F4"]; PDK1 -> Akt [label=" activates",
fontsize=8, fontcolor="#5F6368", color="#4285F4"]; Akt -> mTORC1 [label=" activates",
fontsize=8, fontcolor="#5F6368", color="#4285F4"]; mTORC1 -> CellGrowth
[color="#34A853"]; Akt -> Apoptosis [label=" inhibits", fontsize=8, fontcolor="#5F6368",
arrowhead=tee, color="#EA4335"]; Azepane -> PI3K [label=" inhibits", fontsize=8,
fontcolor="#5F6368", arrowhead=tee, color="#EA4335"]; } PI3BK/Akt/mTOR Signaling Pathway
Inhibition by Azepane Carboxylates

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative azepane
derivatives against various cancer cell lines.
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Compound Cell Line IC50 (pM) Reference
Diazepine 4a Caco-2 (Colorectal) 8.445 + 2.26 [1]
Oxazepine 7a Caco-2 (Colorectal) 33.04 + 2.06 [1]

Dibenzol[b,flazepine

. Leukaemia SR 13.05 £ 0.62 [2]
e

Antiviral Activity

Azepane derivatives have also emerged as promising antiviral agents, particularly against the
Hepatitis B virus (HBV). The mechanism of action for these compounds often involves the
disruption of the viral life cycle, specifically by modulating the assembly of the viral capsid.[3]
HBV capsid assembly modulators (CAMs) can interfere with the formation of the nucleocapsid,
leading to the production of non-infectious viral particles.[3][4]

/ Nodes Entry [label="1. Entry into\nHepatocyte", fillcolor="#F1F3F4", fontcolor="#202124"];
Uncoating [label="2. Uncoating", fillcolor="#F1F3F4", fontcolor="#202124"]; rcDNA_to_cccDNA
[label="3. rcDNA to\ncccDNA (nucleus)", fillcolor="#F1F3F4", fontcolor="#202124"];
Transcription [label="4. Transcription”, fillcolor="#F1F3F4", fontcolor="#202124"]; Translation
[label="5. Translation", fillcolor="#F1F3F4", fontcolor="#202124"]; Encapsidation [label="6.
Encapsidation o\npgRNA & Polymerase”, fillcolor="#F1F3F4", fontcolor="#202124";
ReverseTranscription [label="7. Reverse\nTranscription”, fillcolor="#F1F3F4",
fontcolor="#202124"]; Assembly [label="8. Nucleocapsid\nAssembly", fillcolor="#F1F3F4",
fontcolor="#202124"]; Release [label="9. Virion Release", fillcolor="#F1F3F4",
fontcolor="#202124"]; Azepane [label="Azepane Carboxylate\nDerivatives (CAMS)",
shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Entry -> Uncoating [color="#4285F4"]; Uncoating -> rcDNA_to_cccDNA
[color="#4285F4"]; rcDNA_to_cccDNA -> Transcription [color="#4285F4"]; Transcription ->
Translation [color="#4285F4"]; Translation -> Encapsidation [color="#4285F4"]; Encapsidation -
> ReverseTranscription [color="#4285F4"]; ReverseTranscription -> Assembly
[color="#4285F4"]; Assembly -> Release [color="#4285F4"]; Azepane -> Assembly [label="
disrupts”, fontsize=8, fontcolor="#5F6368", arrowhead=tee, color="#EA4335"]; } HBV Life Cycle
and the Target of Azepane Carboxylate CAMs
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Quantitative Data: Antiviral Activity

While specific EC50 or Ki values for azepane carboxylates as HBV CAMs are not readily
available in the public domain, the patent literature suggests their potential, with primary hits in
assembly assays being identified at concentrations around 10 uM.[1] Further quantitative
structure-activity relationship (QSAR) studies are needed to optimize their antiviral potency.

Antidiabetic Activity

A significant area of research for azepane carboxylates is in the treatment of type 2 diabetes.
Certain derivatives have been identified as potent inhibitors of dipeptidyl peptidase-1V (DPP-
IV), a key enzyme in glucose homeostasis.[5][6] DPP-IV is responsible for the degradation of
incretin hormones, such as glucagon-like peptide-1 (GLP-1), which stimulate insulin secretion.
By inhibiting DPP-IV, these compounds increase the levels of active GLP-1, leading to
improved glycemic control.

/ Nodes GLP1 [label="Active GLP-1", fillcolor="#F1F3F4", fontcolor="#202124"]; DPPIV
[label="DPP-IV\nEnzyme", fillcolor="#F1F3F4", fontcolor="#202124"]; InactiveGLP1
[label="Inactive GLP-1", fillcolor="#F1F3F4", fontcolor="#202124"]; Insulin [label="Insulin
Secretion”, fillcolor="#F1F3F4", fontcolor="#202124"]; Glucose [label="Blood Glucose\nLevels",
fillcolor="#F1F3F4", fontcolor="#202124"]; Azepane [label="Azepane
Carboxylate\nDerivatives", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges GLP1 -> DPPIV [label=" degraded by", fontsize=8, fontcolor="#5F6368",
color="#4285F4"]; DPPIV -> InactiveGLP1 [color="#4285F4"]; GLP1 -> Insulin [label="
stimulates", fontsize=8, fontcolor="#5F6368", color="#34A853"]; Insulin -> Glucose [label="
decreases", fontsize=8, fontcolor="#5F6368", color="#34A853"]; Azepane -> DPPIV [label="
inhibits", fontsize=8, fontcolor="#5F6368", arrowhead=tee, color="#EA4335"]; } Mechanism of
Action of Azepane Carboxylates as DPP-IV Inhibitors

Quantitative Data: Antidiabetic Activity

The following table presents the DPP-IV inhibitory activity of a representative azepane-
containing compound.
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Compound Target IC50 (nM) Reference

Thiosemicarbazone 2f  DPP-IV 1.266 + 0.264 [7]

Experimental Protocols

Detailed and robust synthetic protocols are crucial for the exploration of the therapeutic
potential of azepane carboxylates. Below are representative experimental procedures for the
synthesis of a key azepane carboxylate intermediate and a common biological assay.

Synthesis of (2S,5S)-5-Substituted-Azepane-2-
Carboxylate Derivatives

A scalable asymmetric synthesis of (2S,5S)-5-substituted-azepane-2-carboxylate derivatives
has been developed, with a key step involving the oxidative cleavage of an aza-
bicyclo[3.2.2]nonene intermediate. While the full supplementary information with detailed
protocols is not publicly available, the general approach is outlined in "An Asymmetric
Synthesis of (2S,5S)-5-Substituted Azepane-2-Carboxylate Derivatives" in the Journal of
Organic Chemistry (2011, 76(6), 1937-40). Researchers are encouraged to consult this primary
literature for the detailed synthetic scheme and experimental procedures.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer

cell lines.
Workflow:

// Nodes CellSeeding [label="1. Seed cancer cells in a\n96-well plate", fillcolor="#F1F3F4",
fontcolor="#202124"]; Incubationl [label="2. Incubate for 24h to allow\ncell attachment",
fillcolor="#F1F3F4", fontcolor="#202124"]; CompoundAddition [label="3. Add varying
concentrations of\nazepane carboxylate derivatives”, fillcolor="#F1F3F4",
fontcolor="#202124"]; Incubation?2 [label="4. Incubate for 48-72h", fillcolor="#F1F3F4",
fontcolor="#202124"]; MTTAddition [label="5. Add MTT reagent to each well",
fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation3 [label="6. Incubate for 2-4h",
fillcolor="#F1F3F4", fontcolor="#202124"]; Solubilization [label="7. Add solubilization
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solution\n(e.g., DMSO)", fillcolor="#F1F3F4", fontcolor="#202124"]; AbsorbanceReading
[label="8. Read absorbance at 570 nm", fillcolor="#F1F3F4", fontcolor="#202124"];
IC50Calculation [label="9. Calculate IC50 values", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges CellSeeding -> Incubationl [color="#4285F4"]; Incubationl -> CompoundAddition
[color="#4285F4"]; CompoundAddition -> Incubation2 [color="#4285F4"]; Incubation2 ->
MTTAddition [color="#4285F4"]; MTTAddition -> Incubation3 [color="#4285F4"]; Incubation3 ->
Solubilization [color="#4285F4"]; Solubilization -> AbsorbanceReading [color="#4285F4"];
AbsorbanceReading -> IC50Calculation [color="#4285F4"]; } MTT Assay Workflow for
Cytotoxicity Screening

Materials:

o Cancer cell line of interest

o Complete cell culture medium

o 96-well plates

o Azepane carboxylate derivatives (dissolved in a suitable solvent, e.g., DMSO)
e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

¢ Solubilization solution (e.g., DMSO or a solution of SDS in HCI)

e Microplate reader

Procedure:

e Seed cells into a 96-well plate at a predetermined density and allow them to adhere
overnight.

o Prepare serial dilutions of the azepane carboxylate derivatives.

e Remove the culture medium from the wells and add the medium containing the test
compounds. Include vehicle controls (medium with solvent) and blank controls (medium

only).
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 Incubate the plate for a specified period (e.g., 48 or 72 hours).

e Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the
yellow MTT to purple formazan crystals.

e Add the solubilization solution to dissolve the formazan crystals.
o Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

o Calculate the percentage of cell viability compared to the vehicle control and determine the
IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro DPP-IV Inhibition Assay

This assay is used to determine the inhibitory activity of compounds against the DPP-1V
enzyme.

Workflow:

I/l Nodes PlatePrep [label="1. Prepare 96-well plate with\nassay buffer", fillcolor="#F1F3F4",
fontcolor="#202124"]; CompoundAdd [label="2. Add varying concentrations of\nazepane
carboxylate inhibitors", fillcolor="#F1F3F4", fontcolor="#202124"]; EnzymeAdd [label="3. Add
DPP-IV enzyme solution”, fillcolor="#F1F3F4", fontcolor="#202124"]; Incubatel [label="4. Pre-
incubate at 37°C", fillcolor="#F1F3F4", fontcolor="#202124"]; SubstrateAdd [label="5. Add
fluorogenic substrate\n(e.g., Gly-Pro-AMC)", fillcolor="#F1F3F4", fontcolor="#202124"];
Incubate?2 [label="6. Incubate at 37°C", fillcolor="#F1F3F4", fontcolor="#202124"],
FluorescenceRead [label="7. Read fluorescence (Ex/Em ~360/460 nm)", fillcolor="#F1F3F4",
fontcolor="#202124"]; IC50Calc [label="8. Calculate IC50 values", fillcolor="#F1F3F4",
fontcolor="#202124"];

I/l Edges PlatePrep -> CompoundAdd [color="#4285F4"]; CompoundAdd -> EnzymeAdd
[color="#4285F4"]; EnzymeAdd -> Incubatel [color="#4285F4"]; Incubatel -> SubstrateAdd
[color="#4285F4"]; SubstrateAdd -> Incubate2 [color="#4285F4"]; Incubate2 ->
FluorescenceRead [color="#4285F4"]; FluorescenceRead -> IC50Calc [color="#4285F4"]; }
DPP-IV Inhibition Assay Workflow

Materials:
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DPP-IV enzyme

DPP-IV substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin; Gly-Pro-AMC)
Assay buffer

96-well black plates

Azepane carboxylate derivatives

Reference inhibitor (e.g., sitagliptin)

Fluorescence microplate reader

Procedure:

Add assay buffer, the test compound at various concentrations, and the DPP-IV enzyme
solution to the wells of a 96-well plate.

Pre-incubate the plate at 37°C for a short period.
Initiate the reaction by adding the DPP-IV substrate.
Incubate the plate at 37°C for a specified time.

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths
(e.g., ~360 nm excitation and ~460 nm emission for AMC).

Calculate the percentage of inhibition and determine the IC50 value.[8][9][10]

Future Directions and Conclusion

Azepane carboxylates represent a versatile and promising scaffold for the development of
novel therapeutics. The data presented in this guide highlight their potential in oncology,
virology, and metabolic diseases. Future research efforts should focus on:

» Expansion of the Chemical Space: Synthesis of diverse libraries of azepane carboxylate
derivatives to explore a wider range of biological targets.
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o Structure-Activity Relationship (SAR) Studies: Systematic modifications of the azepane core
and its substituents to optimize potency and selectivity.

« In Vivo Efficacy and Pharmacokinetic Studies: Evaluation of the most promising compounds
in relevant animal models to assess their therapeutic potential and drug-like properties.

e Mechanism of Action Studies: Deeper investigation into the molecular mechanisms by which
these compounds exert their biological effects.

In conclusion, the azepane carboxylate framework provides a rich platform for the discovery of
new and effective drugs. The information compiled in this technical guide serves as a valuable
resource for researchers dedicated to advancing this exciting field of medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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